molecular formula C8H9N3O B15232795 2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol

2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol

Cat. No.: B15232795
M. Wt: 163.18 g/mol
InChI Key: GTDLMGLAQMJEAJ-UHFFFAOYSA-N
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Description

2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with bromohydrazone or the formation of triazinium dicyanomethylide followed by cyclization can yield the desired triazine ring . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the synthesis of these compounds .

Industrial Production Methods

Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves scalable and efficient methodologies. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol is unique due to its versatile chemical reactivity and its ability to serve as a core structure in various pharmacologically active compounds. Its fused ring system provides stability and specificity in binding to molecular targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-pyrrolo[2,1-f][1,2,4]triazin-5-ylethanol

InChI

InChI=1S/C8H9N3O/c12-4-2-7-1-3-11-8(7)5-9-6-10-11/h1,3,5-6,12H,2,4H2

InChI Key

GTDLMGLAQMJEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1CCO)C=NC=N2

Origin of Product

United States

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